7-Xylosyl-10-deacetylbaccatin III

Descripción general

Descripción

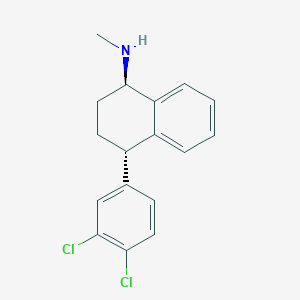

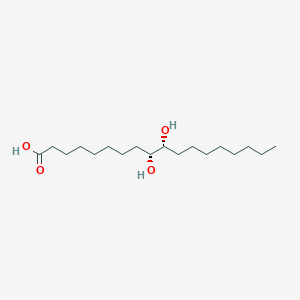

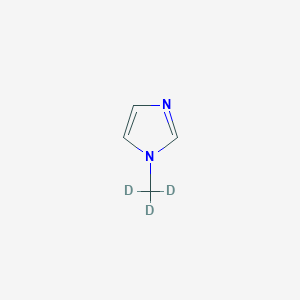

7-Xylosyl-10-deacetylbaccatin III is a diterpenoid . It is a compound that can be bio-converted into 10-deacetylbaccatin III for the semi-synthesis of paclitaxel . It is extracted from the barks of Taxus brevifolia .

Synthesis Analysis

The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration .Molecular Structure Analysis

The pharmacological activity of paclitaxel, a closely related compound, is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure .Chemical Reactions Analysis

The bioconversion of 7-β-xylosyltaxanes was scaled up under the reaction volumes of 1, 5, and 10 L, respectively, with the magnetic stirring mode . A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .Aplicaciones Científicas De Investigación

Anticancer Drug Production

7-Xylosyl-10-deacetylbaccatin III is an analogue of paclitaxel , which is one of the most effective anticancer drugs in the world . It is widely used in the treatments of breast, lung, and ovarian cancer .

Semi-Synthesis of Paclitaxel

The relatively abundant 10-deacetylbaccatin III, which can be found in the leaves of Taxus baccata, is used for the semi-synthesis of paclitaxel . 7-β-Xylosyl-10-deacetyltaxol (XDT) can be obtained with a yield of as much as 0.5% from the dried bark of the yew tree .

Bioconversion or Biocatalysis

7-β-Xylosyl-10-deacetyltaxol can be bio-converted into 10-deacetyltaxol for the semi-synthesis of paclitaxel . This process is carried out by an engineered yeast with a glycoside hydrolase gene from Lentinula edodes .

Industrial Production of Semi-Synthetic Paclitaxel

The bioconversion of 7-β-Xylosyl-10-deacetyltaxol is not only efficient but also scalable, making it suitable for the industrial production of semi-synthetic paclitaxel .

Pilot-Scale Product Purification

The bioconversion process of 7-β-Xylosyl-10-deacetyltaxol also includes a pilot-scale product purification, which is crucial for obtaining highly purified target compounds .

Green Industrial Technologies

The use of microbial or enzymatic catalysis for the bioconversion of 7-β-Xylosyl-10-deacetyltaxol resonates with green industrial technologies . This process presents a sustainable way to produce high value-added products from abundant, low-value, and renewable natural organic materials .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYIYFPUFSJTDA-HEJNHQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Xylosyl-10-deacetylbaccatin III | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the bacterial strain mentioned in the research utilize 7-Xylosyl-10-deacetylbaccatin III?

A2: The research highlights a Moraxella sp. strain isolated from soil with the ability to utilize 7-Xylosyl-10-deacetylbaccatin III []. This bacterium possesses an enzyme, xylosidase, which catalyzes the removal of the xylosyl group from 7-Xylosyl-10-deacetylbaccatin III and other related 7-xylosyltaxanes []. Interestingly, this xylosidase activity was found in both the soluble and particulate fractions of the bacterial cell, suggesting its potential for application in various biocatalytic processes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)